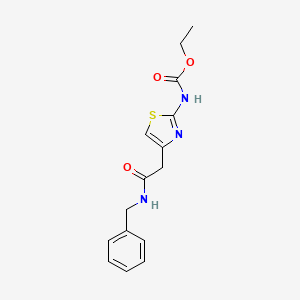

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the carbamate group in its structure makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl 2-bromoacetate with benzylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives of the carbamate.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate. Research indicates that compounds containing thiazole moieties exhibit significant activity against a range of microorganisms. For instance, a study demonstrated that synthesized thiazole derivatives showed substantial antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . This suggests that this compound could be developed into an effective antimicrobial agent.

Anticancer Potential

Thiazole compounds have also been investigated for their anticancer properties . The unique structural features of thiazoles allow them to interact with various biological targets involved in cancer progression. Research has indicated that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . this compound may possess similar properties, warranting further exploration in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiazole derivatives with appropriate amines and carbamates. One notable method includes the use of benzylamine to introduce the benzyl group, which is crucial for enhancing the compound's biological activity .

Synthesis Overview:

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | Thiazole + Benzylamine | Solvent (e.g., ethanol), Heat |

| 2 | Resulting product + Ethyl carbamate | Reflux conditions |

| 3 | Purification | Crystallization or chromatography |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its structural characteristics suggest possible applications in treating inflammatory diseases and metabolic disorders due to its interaction with specific biological pathways .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives, including those similar to this compound, exhibited potent antimicrobial activity against clinically relevant strains .

- Anticancer Activity: Another research effort explored the anticancer effects of thiazoles, reporting that specific derivatives significantly reduced tumor growth in animal models .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

2-Aminothiazole derivatives: Widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory effects.

Uniqueness

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of the thiazole ring and the carbamate group, which imparts distinct chemical and biological properties

Biological Activity

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from thiazole derivatives. The compound is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate activity against various microorganisms, including bacteria and fungi. Specifically, compounds with thiazole moieties have been reported to possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .

Anticancer Potential

Thiazole-containing compounds have also been studied for their anticancer properties. For instance, a related thiazole derivative demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with mechanisms involving apoptosis induction through intrinsic and extrinsic pathways . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances its anticancer activity. This compound could potentially exhibit similar effects due to its structural characteristics.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, thiazole derivatives are known to inhibit certain enzymes involved in cancer progression and microbial resistance. The compound may act by disrupting cellular processes such as DNA replication or protein synthesis in target organisms or cells .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells at low concentrations, suggesting a promising therapeutic application in oncology .

Properties

IUPAC Name |

ethyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)8-13(19)16-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZWQKYAQKZAGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.